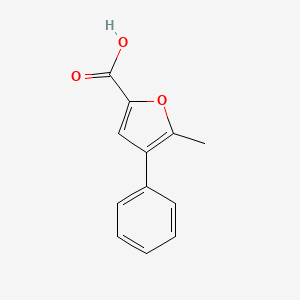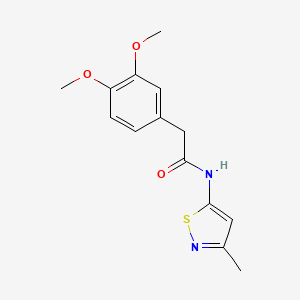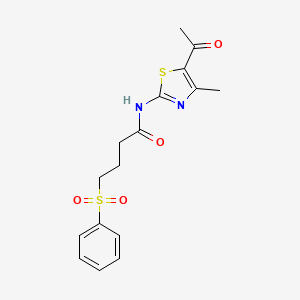
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as AMTB, is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions.
作用機序
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide inhibits the activity of TRPM4 and Kv1.3 channels by binding to specific sites on the channels and preventing the flow of ions through the channels. This inhibition can affect various physiological processes, such as cardiac conduction, blood pressure regulation, and immune cell activation.
Biochemical and Physiological Effects:
The inhibition of TRPM4 and Kv1.3 channels by N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide can have various biochemical and physiological effects, depending on the specific context. For example, inhibition of TRPM4 in cardiac myocytes can prolong the action potential duration and increase the risk of arrhythmias. Inhibition of Kv1.3 in T cells can prevent their activation and proliferation, which can be beneficial in autoimmune diseases.
実験室実験の利点と制限
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has several advantages for lab experiments, such as its high potency and selectivity for TRPM4 and Kv1.3 channels. However, it also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide in scientific research. One direction is to investigate its potential therapeutic use in various diseases, such as cardiac arrhythmias, hypertension, and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of TRPM4 and Kv1.3 channels, based on the structure of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide. Finally, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
In conclusion, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide and its analogs can lead to new insights into the function of ion channels and their potential therapeutic use.
合成法
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the reaction of 5-acetyl-4-methylthiazol-2-amine with 4-(phenylsulfonyl)butanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide as a white solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used in scientific research to study the role of certain ion channels, such as the transient receptor potential melastatin 4 (TRPM4) and the voltage-gated potassium channel Kv1.3, in various physiological and pathological conditions. For example, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used to investigate the role of TRPM4 in cardiac arrhythmias, hypertension, and cancer. It has also been used to study the role of Kv1.3 in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-15(12(2)19)23-16(17-11)18-14(20)9-6-10-24(21,22)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBMWFRYYWMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

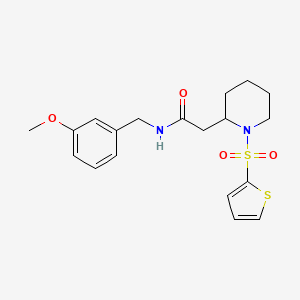
![6-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2903568.png)
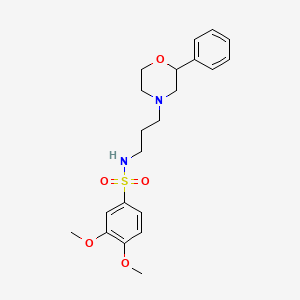
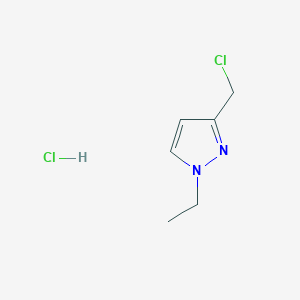
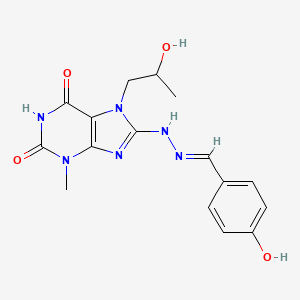
![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)

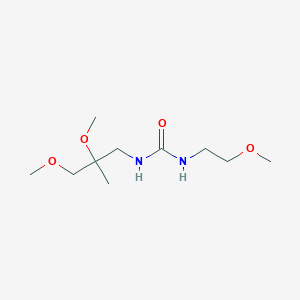
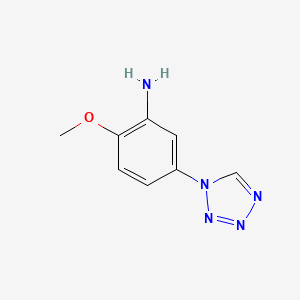
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)
